3-Ethoxy-2,6-difluoroaniline
Overview
Description
3-Ethoxy-2,6-difluoroaniline is a chemical compound with the molecular formula C8H9F2NO . It has a molecular weight of 173.16 . It is a liquid at ambient temperature .
Molecular Structure Analysis
The InChI code for 3-Ethoxy-2,6-difluoroaniline is 1S/C8H9F2NO/c1-2-12-6-4-3-5(9)8(11)7(6)10/h3-4H,2,11H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
3-Ethoxy-2,6-difluoroaniline is a liquid at ambient temperature . The compound’s exact physical and chemical properties, such as boiling point, melting point, and solubility, are not provided in the available resources.Scientific Research Applications
Spectroscopic Features and Reactivity
- Fluorine Substitution in Difluoroanilines : The spectroscopic features and reactive nature of difluoroanilines, including 2,6-difluoroaniline, are thoroughly explored. The study focuses on the effects of fluorine substitution on aniline derivatives, using both experimental methods and Density Functional Theory (DFT) calculations. The research suggests that fluorine substitution does not significantly alter the reactivity of the amide group, thus maintaining compatibility among different difluoroanilines. Additionally, the study includes investigations into thermodynamic and nonlinear optical properties, making 2,6-difluoroaniline an appealing subject for multidisciplinary research (Kose, Bardak, & Atac, 2019).
Molecular Docking and Binding Studies
- Ligand-Enzyme Interaction : The aforementioned study also performed molecular docking on a model enzyme structure of T4 lysozyme to explore the binding capability of 2,6-difluoroaniline. This helps in understanding the influence of fluorine substitution on difluoroanilines in terms of binding energies, which are nearly the same for 2,6-DFA compared to other derivatives (Kose, Bardak, & Atac, 2019).
Application in Organic Synthesis
- Key Intermediate Synthesis : In the field of organic chemistry, 3-Ethoxy-2,6-difluoroaniline serves as a key intermediate in various synthetic processes. For example, it plays a role in the synthesis of prulifloxacin, an antibiotic, where its reactive nature enables the formation of complex molecular structures. The overall yield of such processes can be significantly high, demonstrating the practical utility of 3-Ethoxy-2,6-difluoroaniline in pharmaceutical synthesis (Cheng Chun, 2004).
Detection and Analysis Applications
- Visual Detection of Copper Ions : A study involving 3-Ethoxy-N,N-diethylaniline substituted aza-BODIPY dye highlights its capability to recognize copper (II) ions through visible absorption changes and enhanced fluorescence intensity. The presence of the 3-ethoxy-N,N-diethylaniline group aids in shifting its absorption to the near-infrared region, making it a selective and sensitive probe for on-site visual detection and analysis of copper ions (Gawale et al., 2019).
Future Directions
properties
IUPAC Name |
3-ethoxy-2,6-difluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO/c1-2-12-6-4-3-5(9)8(11)7(6)10/h3-4H,2,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHEWYZSXEPQBOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)F)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593836 | |
Record name | 3-Ethoxy-2,6-difluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50593836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-2,6-difluoroaniline | |
CAS RN |
651734-64-4 | |
Record name | 3-Ethoxy-2,6-difluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50593836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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